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Compound of Interest

Compound Name: Repinotan

Cat. No.: B170810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of

Repinotan, a potent 5-HT1A receptor agonist, across different species. The information

presented herein is intended to support researchers and drug development professionals in

understanding the cross-species differences in the absorption, distribution, metabolism, and

excretion (ADME) of this compound.

Executive Summary
Repinotan exhibits significant interspecies differences in its pharmacokinetic profile. While

human pharmacokinetic data is well-characterized, detailed quantitative data in preclinical

species such as rats and rhesus monkeys is less readily available in publicly accessible

literature. This guide synthesizes the available information to highlight key differences in

parameters like half-life and metabolic pathways, which are crucial for the translation of

preclinical findings to clinical applications.

Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for

Repinotan in humans, rats, and rhesus monkeys. It is important to note that direct comparative

studies with identical dosing and analytical methods are limited, and therefore, the data should

be interpreted with caution.
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Pharmacokinetic
Parameter

Human (Extensive
Metabolizers)

Rat Rhesus Monkey

Half-life (t½) ~1 hour[1] ~0.6 hours ~0.4 hours

Time to Reach Steady

State (Css)

4-5 hours (intravenous

infusion)[1]
Not Available Not Available

Clearance (CL)
Correlated with

CYP2D6 phenotype[1]
Not Available Not Available

Peak Plasma

Concentration (Cmax)

Dose-proportional with

intravenous infusion
Not Available Not Available

Area Under the Curve

(AUC)

Dose-proportional with

intravenous infusion
Not Available Not Available

Volume of Distribution

(Vd)
Not specified Not Available Not Available

Oral Bioavailability

Development for oral

formulation

discontinued[2]

Not Available Not Available

Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of Repinotan are

not extensively published. However, based on typical pharmacokinetic study designs, the

following methodologies are likely to have been employed.

Animal Studies (Rat and Rhesus Monkey)
Drug Administration: For intravenous (IV) studies, Repinotan would have been administered

as a bolus injection or a continuous infusion into a major vein (e.g., femoral or jugular vein in

rats, cephalic or saphenous vein in monkeys). For oral (PO) studies, the drug would have

been administered via oral gavage.

Blood Sampling: Serial blood samples would have been collected at predetermined time

points post-dosing from a cannulated artery or vein. For rats, this is often the jugular or

carotid artery, while for monkeys, it could be the femoral or saphenous vein.
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Plasma Preparation: Blood samples would be collected in tubes containing an anticoagulant

(e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma would then be

stored frozen until analysis.

Bioanalytical Method: The concentration of Repinotan in plasma samples would be

determined using a validated bioanalytical method, likely high-performance liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high

sensitivity and selectivity.

Human Studies
Human pharmacokinetic studies of Repinotan have been more extensively documented.

Study Design: Studies have been conducted in healthy male volunteers, including individuals

phenotyped as extensive and poor metabolizers for the CYP2D6 enzyme.[1]

Drug Administration: Repinotan has been administered as an intravenous infusion over a

range of doses and durations.

Pharmacokinetic Analysis: Plasma concentrations of Repinotan were measured to

determine non-compartmental pharmacokinetic parameters.

Signaling Pathway of Repinotan
Repinotan exerts its neuroprotective effects through its action as a potent and selective

agonist of the 5-hydroxytryptamine receptor 1A (5-HT1A). The activation of this G-protein

coupled receptor initiates a signaling cascade that leads to neuronal protection.

Repinotan 5-HT1A Receptor Binds to

G-protein
(Gi/o) Activates

MAPK Pathway
(Ras/Raf/ERK)

 Activates

GIRK Channel
(K+ Channel)

 Activates Neuronal
Hyperpolarization

 Leads to Decreased
Neuron Firing

Reduced
Glutamate Release

Neuroprotection

PKCα
 Activates Caspase-3

Inhibition
 Leads to
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Caption: Repinotan's neuroprotective signaling cascade.

The binding of Repinotan to the 5-HT1A receptor activates G-protein-coupled inwardly

rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. This

hyperpolarization decreases neuronal firing and subsequently reduces the release of the

excitatory neurotransmitter glutamate. Additionally, 5-HT1A receptor activation stimulates the

mitogen-activated protein kinase (MAPK) pathway, which, through protein kinase C alpha

(PKCα), leads to the inhibition of caspase-3, a key enzyme in the apoptotic cascade.

Experimental Workflow for Preclinical
Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic

studies of a compound like Repinotan.
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Caption: Workflow of preclinical pharmacokinetic analysis.
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Discussion and Conclusion
The available data indicate that Repinotan has a shorter half-life in rats and rhesus monkeys

compared to humans. This is a critical consideration for designing preclinical efficacy and

toxicology studies, as the dosing regimen needs to be adjusted to maintain therapeutic

concentrations. The primary route of metabolism in humans involves the CYP2D6 enzyme, and

individuals with different phenotypes (extensive vs. poor metabolizers) exhibit significantly

different clearance rates. The metabolic pathways in preclinical species have not been as

thoroughly elucidated in the reviewed literature.

The lack of comprehensive, publicly available oral bioavailability data for Repinotan in any

species, including the discontinuation of its oral formulation development for human use,

suggests that the compound may have challenges with oral absorption or significant first-pass

metabolism.

For drug development professionals, the observed cross-species differences underscore the

importance of conducting thorough pharmacokinetic studies in relevant animal models to

inform human dose projections and to understand the potential for variability in clinical

outcomes. The signaling pathway of Repinotan provides a strong rationale for its

neuroprotective effects, and further research could focus on modulating this pathway to

enhance therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b170810#cross-species-differences-in-repinotan-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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